

Determining the Minimum Inhibitory Concentration (MIC) of PgAFP: Application Notes and Protocols

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Compound of Interest

Compound Name: *PgAFP*

Cat. No.: *B1576970*

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Introduction

PgAFP is a small, cationic, cysteine-rich antifungal protein produced by *Penicillium chrysogenum*. It exhibits potent inhibitory activity against a range of filamentous fungi, including toxigenic species, making it a person of interest for applications in food safety and clinical antifungal development. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of **PgAFP**, a key metric for assessing its antifungal potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.^{[1][2]}

Standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI), are adapted here to suit the specific properties of an antifungal protein like **PgAFP**.

Data Presentation: PgAFP Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **PgAFP** against various fungal species, compiled from available literature. These values provide a baseline for the expected potency of **PgAFP** and can serve as a reference for experimental controls.

Fungal Species	MIC Range (µg/mL)	Reference
Aspergillus flavus	25 - 50	--INVALID-LINK--
Aspergillus fumigatus	50 - 100	--INVALID-LINK--
Aspergillus niger	25 - 50	--INVALID-LINK--
Penicillium expansum	12.5 - 25	--INVALID-LINK--
Penicillium roqueforti	6.25 - 12.5	--INVALID-LINK--
Fusarium verticillioides	> 100	--INVALID-LINK--

Experimental Protocols

This section details the broth microdilution method for determining the MIC of **PgAFP** against filamentous fungi. This protocol is based on CLSI guidelines with modifications for antifungal proteins.

Materials

- **PgAFP** (lyophilized powder)
- Sterile, 96-well, flat-bottom microtiter plates
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile distilled water
- Sterile 0.02% (v/v) Tween 20 in water (for spore suspension)
- Target fungal strains
- Potato Dextrose Agar (PDA) plates
- Spectrophotometer or hemocytometer
- Incubator (35°C)

- Multichannel pipette

Protocol

1. Preparation of **PgAFP** Stock Solution:

- Aseptically prepare a stock solution of **PgAFP** in sterile distilled water at a concentration of 1 mg/mL.
- To ensure complete dissolution and prevent aggregation of the peptide, vortex gently.
- Filter-sterilize the stock solution using a 0.22 μ m syringe filter.
- Prepare aliquots and store at -20°C or below. Avoid repeated freeze-thaw cycles.

2. Preparation of Fungal Inoculum:

- Culture the target filamentous fungus on a PDA plate at 28-35°C until sporulation is observed (typically 5-7 days).
- Harvest the spores by gently scraping the surface of the agar with a sterile loop after adding a small volume of sterile 0.02% Tween 20.
- Transfer the spore suspension to a sterile tube.
- Adjust the spore concentration to 1×10^6 to 5×10^6 spores/mL using a spectrophotometer (by measuring optical density at 530 nm and correlating to a standard curve) or a hemocytometer.
- Dilute the adjusted spore suspension in RPMI-1640 medium to a final concentration of 0.4×10^4 to 5×10^4 spores/mL. This will be the working inoculum.

3. Broth Microdilution Assay:

- In a 96-well microtiter plate, add 100 μ L of RPMI-1640 medium to all wells.
- Add 100 μ L of the **PgAFP** stock solution to the first well of each row to be tested, creating a starting concentration of 500 μ g/mL.

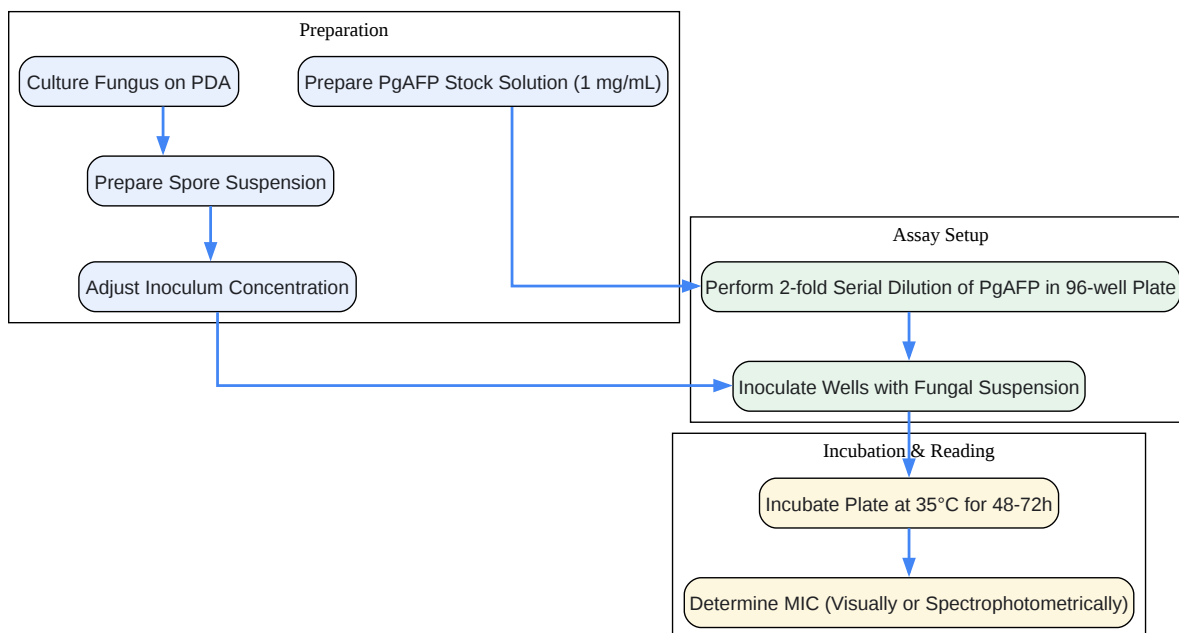
- Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 μ L from the tenth well. This will create a concentration range of **PgAFP** (e.g., 250 μ g/mL to 0.49 μ g/mL).
- Well 11 will serve as the growth control (no **PgAFP**), and well 12 will be the sterility control (no inoculum).
- Add 100 μ L of the working fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
- The final volume in each well will be 200 μ L.
- Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
- Incubate the plate at 35°C for 48-72 hours, or until visible growth is observed in the growth control well.

4. Determination of MIC:

- The MIC is the lowest concentration of **PgAFP** at which there is no visible growth of the fungus.
- Growth can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
- The MIC is determined as the lowest concentration that shows a significant reduction (e.g., $\geq 50\%$ or $\geq 90\%$) in growth compared to the growth control.

Visualizations

Experimental Workflow

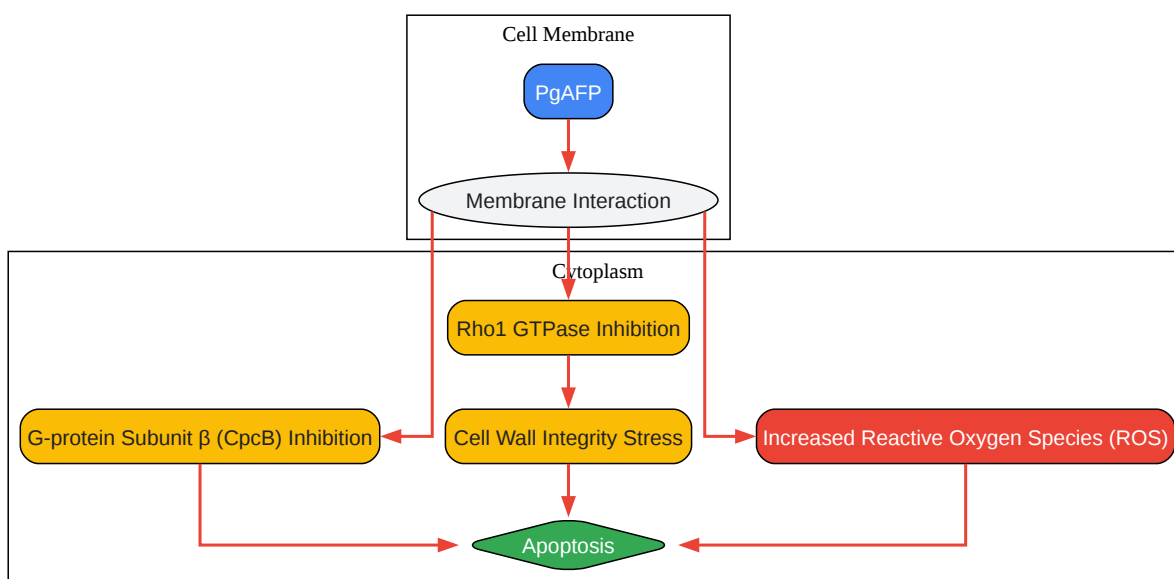


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Caption: Workflow for MIC determination of **PgAFP**.

Proposed Signaling Pathway of **PgAFP** in *Aspergillus flavus*

The antifungal mechanism of **PgAFP** is believed to involve the disruption of the fungal cell wall and the induction of apoptosis. This process is thought to be initiated by the interaction of the cationic **PgAFP** with the fungal cell membrane, leading to a cascade of intracellular events.



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Caption: Proposed signaling cascade of **PgAFP** in fungi.

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References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

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